molecular formula C10H18O B157796 alpha-Campholenol CAS No. 1901-38-8

alpha-Campholenol

Cat. No.: B157796
CAS No.: 1901-38-8
M. Wt: 154.25 g/mol
InChI Key: NPGPPCSBEMHHCR-UHFFFAOYSA-N
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Description

Alpha-Campholenol: is a monoterpenoid alcohol with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . . This compound is a derivative of camphor and is found in various essential oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Campholenol can be synthesized through the reduction of alpha-Campholenal using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert solvent like diethyl ether or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of alpha-Campholenal . This process uses a palladium on carbon catalyst and hydrogen gas under elevated pressure and temperature . The reaction is monitored to ensure complete conversion of the aldehyde to the alcohol.

Comparison with Similar Compounds

Alpha-Campholenol can be compared with other similar compounds such as:

This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9,11H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGPPCSBEMHHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862779
Record name 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30862779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; sweet, berry, camphoraceous odour
Record name alpha-Campholenic alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/903/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

74.00 °C. @ 0.60 mm Hg
Record name Campholenic alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036068
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name Campholenic alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036068
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name alpha-Campholenic alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/903/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.882-0.894 (20°)
Record name alpha-Campholenic alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/903/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1901-38-8, 52437-39-5
Record name α-Campholenol
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Record name alpha-Campholenol
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Record name (R)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol
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Record name 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethan-1-ol
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Record name (R)-2,2,3-trimethylcyclopent-3-ene-1-ethanol
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Record name 2,2,3-trimethylcyclopent-3-ene-1-ethanol
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Record name .ALPHA.-CAMPHOLENOL
Source FDA Global Substance Registration System (GSRS)
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Record name Campholenic alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

5-(2,3-dimethyl-tricyclo-[2.2.1.02.6]-hept-3-yl)-2-methyl-2-penten-1-ol, or santanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Campholenol
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alpha-Campholenol
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alpha-Campholenol
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alpha-Campholenol
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